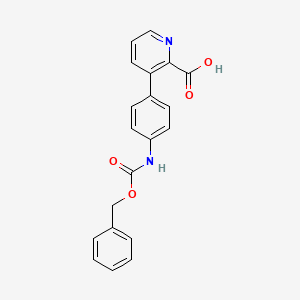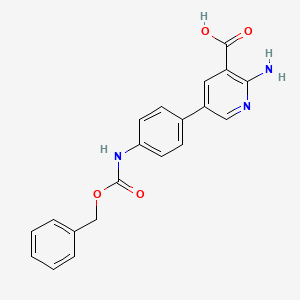
4-(4-Cbz-Aminopheny)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cbz-Aminopheny)picolinic acid (4-Cbz-PA) is an important organic compound that has been extensively studied for its various applications in the field of scientific research. It is a derivative of picolinic acid and is primarily used as a reagent in organic synthesis. 4-Cbz-PA is widely available in 95% purity and is used in a variety of applications, including as a reagent for peptide synthesis, in the synthesis of heterocyclic compounds, and in the preparation of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(4-Cbz-Aminopheny)picolinic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in peptide synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of fluorescent probes for the detection of proteins and in the synthesis of inhibitors of enzymes involved in the metabolism of drugs.
Mechanism of Action
4-(4-Cbz-Aminopheny)picolinic acid, 95% is an organic compound that acts as a reagent in organic synthesis. It is used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals and agrochemicals. It acts as a nucleophile in the reaction of nucleophilic substitution and is able to form a covalent bond with an electrophilic center.
Biochemical and Physiological Effects
4-(4-Cbz-Aminopheny)picolinic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase and has been used as an inhibitor of the enzyme in the synthesis of pharmaceuticals. It has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2 and has been used as an inhibitor of the enzyme in the synthesis of agrochemicals.
Advantages and Limitations for Lab Experiments
4-(4-Cbz-Aminopheny)picolinic acid, 95% has several advantages when used in laboratory experiments. It is a commercially available reagent with a high purity level of 95%. It is also relatively stable and has a low toxicity level. Additionally, it is easy to handle and store. However, there are some limitations to its use in lab experiments. It is a relatively expensive reagent and is not suitable for use in large scale syntheses.
Future Directions
There are several potential future directions for 4-(4-Cbz-Aminopheny)picolinic acid, 95%. It could be used in the synthesis of novel pharmaceuticals and agrochemicals, as well as in the development of new fluorescent probes for the detection of proteins. Additionally, it could be used in the synthesis of inhibitors of enzymes involved in the metabolism of drugs. Finally, it could be used to study the biochemical and physiological effects of the compound on various biological systems.
Synthesis Methods
4-(4-Cbz-Aminopheny)picolinic acid, 95% is synthesized via the condensation of 4-aminophenylamine and picolinic acid. The reaction is carried out in aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is complete after a few hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
properties
IUPAC Name |
4-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(24)18-12-16(10-11-21-18)15-6-8-17(9-7-15)22-20(25)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAYYRNHPSIHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395550.png)
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395559.png)


